4-Bromophenyl 4-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

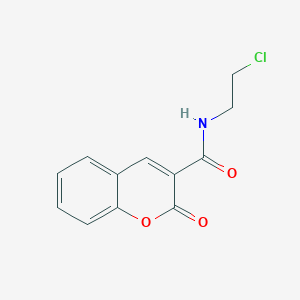

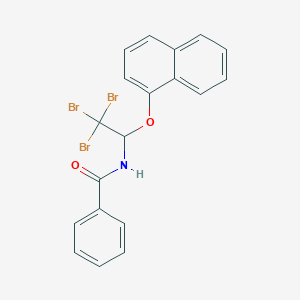

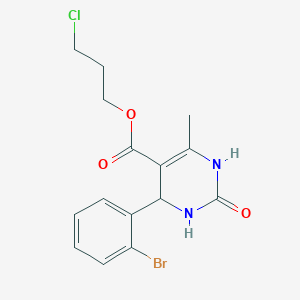

4-Bromofenil 4-nitrobenzoato es un compuesto orgánico que pertenece a la clase de ésteres aromáticos. Se caracteriza por la presencia de un átomo de bromo en el anillo fenilo y un grupo nitro en la parte benzoato.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4-Bromofenil 4-nitrobenzoato normalmente implica la esterificación del 4-bromofenol con cloruro de 4-nitrobenzoílo. La reacción suele llevarse a cabo en presencia de una base como la piridina o la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. Las condiciones de reacción suelen incluir la reflujo de los reactivos en un disolvente orgánico como el diclorometano o el tolueno .

Métodos de producción industrial: Los métodos de producción industrial para 4-Bromofenil 4-nitrobenzoato pueden implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones: 4-Bromofenil 4-nitrobenzoato puede sufrir diversas reacciones químicas, entre ellas:

Sustitución nucleófila: El átomo de bromo puede ser sustituido por otros nucleófilos como aminas o tioles.

Reducción: El grupo nitro puede reducirse a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio o utilizando borohidruro de sodio.

Hidrólisis del éster: El enlace éster puede hidrolizarse en condiciones ácidas o básicas para producir 4-bromofenol y ácido 4-nitrobenzoico.

Reactivos y condiciones comunes:

Sustitución nucleófila: Reactivos como la azida de sodio o el tiocianato de potasio en disolventes apróticos polares.

Reducción: Gas hidrógeno con paladio sobre carbono o borohidruro de sodio en metanol.

Hidrólisis del éster: Hidróxido de sodio acuoso o ácido clorhídrico.

Principales productos formados:

Sustitución nucleófila: Productos como 4-azidofenil 4-nitrobenzoato o 4-tiocianatofenil 4-nitrobenzoato.

Reducción: 4-Bromofenil 4-aminobenzoato.

Hidrólisis del éster: 4-Bromofenol y ácido 4-nitrobenzoico.

Aplicaciones Científicas De Investigación

4-Bromofenil 4-nitrobenzoato tiene varias aplicaciones en la investigación científica:

Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología: Investigado por su potencial como sonda bioquímica debido a su capacidad de interactuar con proteínas o enzimas específicas.

Medicina: Explorado por sus potenciales propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas.

Industria: Utilizado en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción de 4-Bromofenil 4-nitrobenzoato implica su interacción con dianas moleculares como enzimas o receptores. El grupo nitro puede participar en reacciones redox, mientras que el enlace éster permite la hidrólisis en condiciones fisiológicas. Estas interacciones pueden modular la actividad de vías biológicas específicas, lo que lleva a diversos efectos .

Compuestos similares:

4-Bromofenil 4-bromobenzoato: Similar en estructura pero carece del grupo nitro, lo que lleva a diferentes reactividad química y aplicaciones.

4-Nitrofenil 4-nitrobenzoato: Contiene dos grupos nitro, que pueden aumentar su reactividad en las reacciones redox.

4-Clorofenil 4-nitrobenzoato:

Singularidad: 4-Bromofenil 4-nitrobenzoato es único debido a la presencia de ambos grupos bromo y nitro, que confieren propiedades químicas y reactividad distintas. Esta combinación permite aplicaciones versátiles en diversos campos, lo que lo convierte en un compuesto valioso para la investigación y los fines industriales .

Comparación Con Compuestos Similares

4-Bromophenyl 4-bromobenzoate: Similar in structure but lacks the nitro group, leading to different chemical reactivity and applications.

4-Nitrophenyl 4-nitrobenzoate: Contains two nitro groups, which can enhance its reactivity in redox reactions.

4-Chlorophenyl 4-nitrobenzoate:

Uniqueness: 4-Bromophenyl 4-nitrobenzoate is unique due to the presence of both bromine and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Propiedades

Número CAS |

36718-65-7 |

|---|---|

Fórmula molecular |

C13H8BrNO4 |

Peso molecular |

322.11 g/mol |

Nombre IUPAC |

(4-bromophenyl) 4-nitrobenzoate |

InChI |

InChI=1S/C13H8BrNO4/c14-10-3-7-12(8-4-10)19-13(16)9-1-5-11(6-2-9)15(17)18/h1-8H |

Clave InChI |

PCSBEINDFQJBPT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Br)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11711963.png)

![N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11711970.png)

![2-ethoxy-4-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11711979.png)

![N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine](/img/structure/B11712001.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11712003.png)

![(3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane](/img/structure/B11712017.png)